molecular formula C6H12ClNO3 B1425312 2-Homomorpholinecarboxylic acid hydrochloride CAS No. 1186663-62-6

2-Homomorpholinecarboxylic acid hydrochloride

Cat. No. B1425312
M. Wt: 181.62 g/mol
InChI Key: VKTJIUXOZDVKNG-UHFFFAOYSA-N
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Description

2-Homomorpholinecarboxylic Acid Hydrochloride is a chemical compound with the CAS Number: 1186663-62-6 and a linear formula of C6H12ClNO3 . It is a white to yellow solid at room temperature . The compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2-Homomorpholinecarboxylic Acid Hydrochloride is represented by the InChI Code: 1S/C6H11NO3.ClH/c8-6(9)5-4-7-2-1-3-10-5;/h5,7H,1-4H2,(H,8,9);1H . The molecular weight of the compound is 181.62 .


Physical And Chemical Properties Analysis

2-Homomorpholinecarboxylic Acid Hydrochloride is a white to yellow solid at room temperature . It has a molecular weight of 181.62 .

Scientific Research Applications

Toxicology and Environmental Impact

2,4-Dichlorophenoxyacetic acid (2,4-D), chemically related to homomorpholine derivatives, has been extensively studied for its toxicology and environmental impact. Research shows that 2,4-D is a widely used herbicide with rapid advancements in understanding its toxicity and mutagenicity. It's crucial in occupational risk assessments, especially regarding its neurotoxicity and effects on non-target species, highlighting the importance of understanding and managing its environmental presence (Zuanazzi et al., 2020).

Biocatalysis

Carboxylic acids, including homomorpholine derivatives, play a significant role in biocatalysis. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yield and titer have been documented, emphasizing the need for metabolic engineering to increase microbial robustness (Jarboe et al., 2013).

Starch Modification

Acid hydrolysis, which can significantly alter starch's structural and functional properties, is an important chemical modification. This process enhances the crystallinity and double helical content, affecting functionality in various applications including the preparation of biodegradable nanocomposites and healthy foods. Such modifications are crucial for scientific research into developing new and improved biodegradable materials (Wang & Copeland, 2015).

Corrosion Inhibition

Organic inhibitors, including carboxylic acids, are used to prevent metallic dissolution in acidic media, a common process in industrial cleaning and maintenance. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules makes them effective corrosion inhibitors, vital for preserving infrastructure and reducing maintenance costs (Goyal et al., 2018).

Biotechnological Applications

Lactic acid and its derivatives, produced from homomorpholinecarboxylic acids, have significant biotechnological applications. These applications range from the synthesis of biodegradable polymers to being precursors for various industrial chemicals. This versatility demonstrates the compound's potential in green chemistry and sustainable production processes (Gao et al., 2011).

properties

IUPAC Name

1,4-oxazepane-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)5-4-7-2-1-3-10-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTJIUXOZDVKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Homomorpholinecarboxylic acid hydrochloride

CAS RN

1186663-62-6
Record name 1,4-Oxazepine-2-carboxylic acid, hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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